甲基坎地沙坦

描述

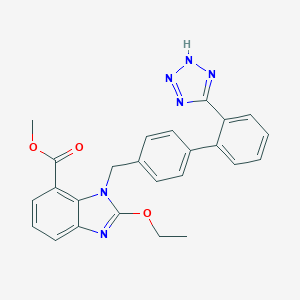

Methyl candesartan is a chemically modified derivative of candesartan, an angiotensin II receptor antagonist used mainly for treating hypertension. Methyl candesartan has been explored in the context of molecular imaging, owing to its potential for selectively targeting the angiotensin II type 1 (AT1) receptors. This receptor specificity offers insights into its utility in diagnostic imaging, particularly in identifying AT1 receptor distribution in various tissues, including the kidneys, through advanced imaging techniques like positron emission tomography (PET) (Hadizad et al., 2009).

Synthesis Analysis

The synthesis of methyl candesartan and its derivatives involves multiple steps, including methylation, protection of functional groups, and catalytic reduction. One reported method includes the methylation of candesartan using methyl iodide, followed by the selective deprotection of tetrazole and carboxylate groups to yield the methylated product. These synthetic strategies are crucial for introducing radioactive isotopes like carbon-11, facilitating the use of methyl candesartan as a radiotracer for imaging studies (Porcs-Makkay et al., 2007; Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of methyl candesartan features a biphenyltetrazole moiety, essential for its AT1 receptor antagonistic activity. Detailed structural characterization, including NMR, IR spectral analysis, and computational studies, helps elucidate the molecule's configuration and stability. Such analyses contribute to understanding the molecular interactions of methyl candesartan with AT1 receptors and its pharmacological profile (Pintilie et al., 2019).

Chemical Reactions and Properties

Methyl candesartan's chemical properties, including its reactivity and interaction with biological molecules, are influenced by its functional groups and molecular structure. The presence of the tetrazole ring and the biphenyl moiety plays a critical role in its binding affinity and selectivity towards AT1 receptors. These chemical characteristics are pivotal in its application as a diagnostic tool and in understanding its pharmacokinetics and metabolism within biological systems (Zhang et al., 2012).

Physical Properties Analysis

The physical properties of methyl candesartan, such as solubility, crystallinity, and thermal stability, are vital for its formulation and application in diagnostic imaging. Studies focusing on its solid-state characterization provide insights into the polymorphic forms, which can influence its bioavailability and efficacy as an imaging agent. Understanding these properties is crucial for optimizing methyl candesartan's use in clinical settings (Matsunaga et al., 1999).

Chemical Properties Analysis

The chemical stability and reactivity of methyl candesartan are essential for its efficacy and safety as a radiotracer. Studies exploring its interaction with biological matrices, susceptibility to hydrolysis, and the formation of metabolites help in designing better imaging agents with improved specificity and reduced toxicity. These properties are also significant for developing novel therapeutic agents targeting the renin-angiotensin system (Kondo et al., 1996).

科学研究应用

Alzheimer’s Disease Research

- Scientific Field: Neurology

- Summary of Application: Candesartan has been investigated for its potential effects on Alzheimer’s disease. The drug is being repurposed due to its potential effects on multiple pathological processes in Alzheimer’s disease, including amyloid β deposition, oxidative stress, neuroinflammation, altered glucose metabolism, increased cerebral insulin resistance, dysregulation of calcium homeostasis, and mitochondria dysfunction .

- Methods of Application: The study referred to the safety and biomarker effects of candesartan in non-hypertensive adults with prodromal Alzheimer’s disease .

- Results or Outcomes: The study provided scientific evidence to proceed to larger and longer randomized clinical trials to evaluate whether candesartan could slow or prevent the progression of mild cognitive impairment to Alzheimer’s disease .

Quality Control in Pharmaceutical Industry

- Scientific Field: Pharmaceutical Sciences

- Summary of Application: A method has been developed for the separation and characterization of related substances in candesartan cilexetil tablets using ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF–MS) .

- Methods of Application: The tablets were subjected to stress testing (60 ℃, 90% RH and 4500 lx for ten days) and forced degradation studies (acidic, alkaline, oxidative and photolytic degradation conditions). A total of eleven related substances were detected and characterized .

- Results or Outcomes: The developed UHPLC method showed adequate specificity, sensitivity, accuracy, linearity, precision, stability and robustness for validation of analytical procedures .

Hypertension Treatment

- Scientific Field: Cardiology

- Summary of Application: Candesartan is indicated for the treatment of hypertension . It is an angiotensin II receptor antagonist, which means it blocks the action of angiotensin II, a hormone that causes blood vessels to constrict (narrow). By blocking the action of angiotensin II, candesartan helps to relax and widen blood vessels, which lowers blood pressure .

- Methods of Application: Candesartan is usually taken orally in tablet form. The dosage depends on the patient’s condition and response to treatment .

- Results or Outcomes: Candesartan has been shown to be effective in lowering blood pressure, and it may also reduce the risk of stroke in patients with hypertension .

Drug Interactions

- Scientific Field: Pharmacology

- Summary of Application: Candesartan may interact with other drugs, which can affect how candesartan works or increase the risk of serious side effects . For example, Candesartan may increase the hypotensive activities of Dasiglucagon and Debrisoquine .

- Methods of Application: When prescribing candesartan, healthcare providers need to consider all of the other drugs the patient is taking to avoid potential drug interactions .

- Results or Outcomes: Proper management of drug interactions can help to optimize the therapeutic effects of candesartan and minimize any potential adverse effects .

Prevention of Atrial Fibrillation

- Scientific Field: Cardiology

- Summary of Application: Candesartan has been studied for its potential to prevent atrial fibrillation . Atrial fibrillation is an irregular and often rapid heart rate that can increase the risk of strokes, heart failure, and other heart-related complications .

- Methods of Application: The drug is administered orally, and the dosage depends on the patient’s condition and response to treatment .

- Results or Outcomes: While some studies have shown promising results, more research is needed to confirm the effectiveness of Candesartan in preventing atrial fibrillation .

Diabetic Retinopathy

- Scientific Field: Endocrinology

- Summary of Application: Candesartan has been investigated for its potential effects on diabetic retinopathy . Diabetic retinopathy is a diabetes complication that affects eyes and can cause blindness .

- Methods of Application: The drug is administered orally, and the dosage depends on the patient’s condition and response to treatment .

- Results or Outcomes: Some studies have shown that Candesartan may slow the progression of diabetic retinopathy, but more research is needed to confirm these findings .

未来方向

属性

IUPAC Name |

methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPFEPGTRLLUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161060 | |

| Record name | Methyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl candesartan | |

CAS RN |

139481-69-9 | |

| Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl candesartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CANDESARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG25Z8EW4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

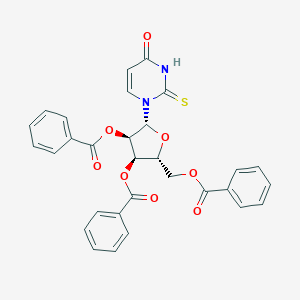

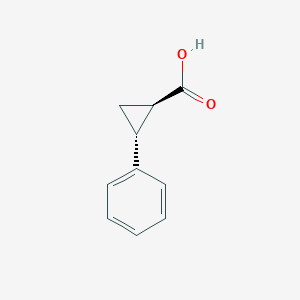

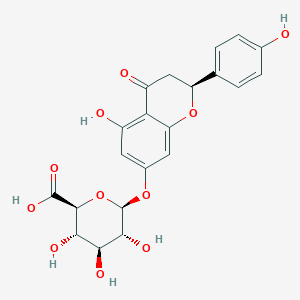

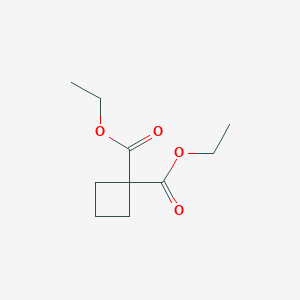

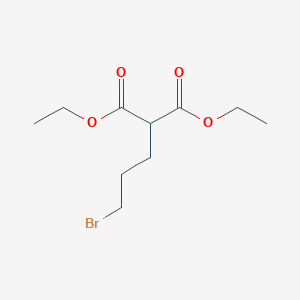

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

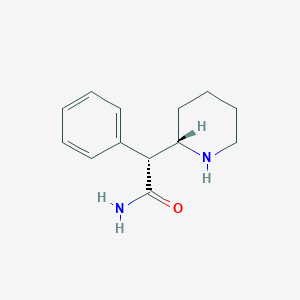

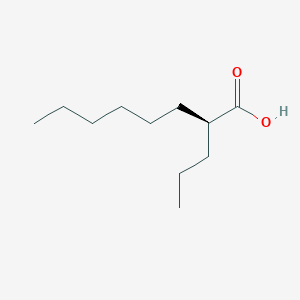

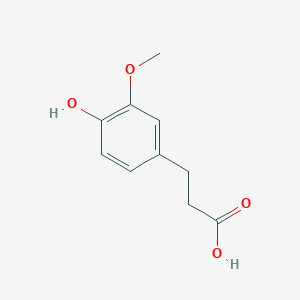

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)